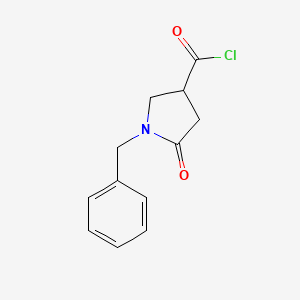

1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

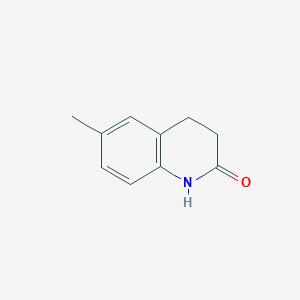

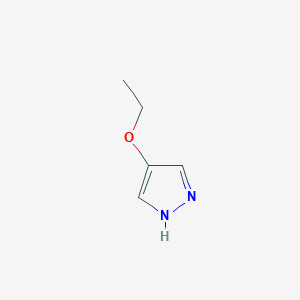

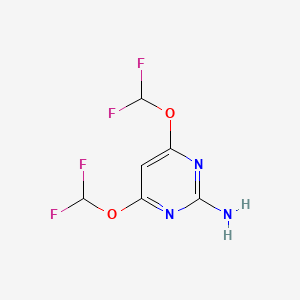

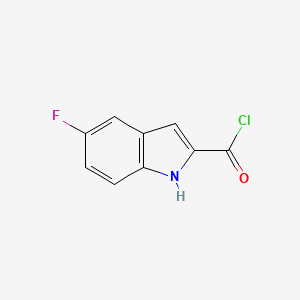

1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride is a chemical compound with the molecular formula C12H12ClNO2 . It is also known by other names such as 1-(benzyl)-5-keto-pyrrolidine-3-carbonyl chloride and 5-oxo-1-(phenylmethyl)pyrrolidine-3-carbonyl chloride .

Synthesis Analysis

The synthesis of 1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride involves the use of thionyl chloride in dichloromethane. The compound is heated to boiling, gradually dissolved, and then thionyl chloride is slowly added dropwise with stirring. The reaction is sustained for 24 hours, naturally cooled, and the solvent is spin-dried .Aplicaciones Científicas De Investigación

Synthesis and Characterization of Novel Compounds

Research on 1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride and related compounds has led to the synthesis and characterization of various novel compounds. For instance, the synthesis of new biheterocycles containing a 1,4-benzodioxane fragment was achieved through the reaction of 1,4-benzodioxane-2-carbonyl chloride with 5-(4-aminophenyl)-1,3,4-oxa- and -thiadiazole-2-thiols. These compounds were further modified into S-benzyl derivatives by treatment with benzyl chloride, showcasing the versatility of carbonyl chloride derivatives in synthesizing biheterocyclic compounds with potential applications in various fields of chemistry and pharmacology (Avakyan et al., 2014).

Catalysis and Organic Synthesis

Carbonyl chloride derivatives, such as 1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride, have been found to play a significant role in catalysis and organic synthesis. For example, the double carbonylation of benzyl chloride catalyzed by cobalt complexes has been studied, revealing that cobaltous chloride combined with pyridyl or pyrazinyl ligands can significantly enhance the yield of phenylpyruvic acid, demonstrating the potential of these complexes in catalytic synthesis processes (Li Guang-xing, 2005).

Medicinal Chemistry Applications

In medicinal chemistry, derivatives of 1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride have been employed in the synthesis of compounds with potential therapeutic activities. Synthesis, spectroscopic characterization, and in vitro antimicrobial studies of pyridine-2-carboxylic acid N′-(4-chloro-benzoyl)-hydrazide and its Co(II), Ni(II), and Cu(II) complexes showcase the application of carbonyl chloride derivatives in developing new antimicrobial agents. These complexes have demonstrated promising biological activity against various bacterial and fungal species, highlighting the importance of such compounds in the search for new therapeutic agents (Singh & Singh, 2012).

Mecanismo De Acción

Target of Action

It is known that pyrrolidine derivatives, which include this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring, a key component of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific orientation, leading to changes in the targets’ function.

Biochemical Pathways

The pyrrolidine ring and its derivatives, including this compound, are known to influence various biological activities .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

It is known that compounds with a pyrrolidine ring, such as this one, have been used to obtain biologically active compounds for the treatment of human diseases .

Action Environment

The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Propiedades

IUPAC Name |

1-benzyl-5-oxopyrrolidine-3-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2/c13-12(16)10-6-11(15)14(8-10)7-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMTRVDUUKLHFMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90555519 |

Source

|

| Record name | 1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90555519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride | |

CAS RN |

114368-05-7 |

Source

|

| Record name | 1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90555519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B1317610.png)

![Pyrazin-2-yl[3-(trifluoromethyl)phenyl]methanone](/img/structure/B1317621.png)